

# Application Notes and Protocols for In Vivo Imaging with AV-105

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AV-105  |           |
| Cat. No.:            | B605694 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, "**AV-105**" does not correspond to a publicly documented in vivo imaging agent. The following application notes and protocols are based on a hypothetical small molecule fluorescent probe targeting the PI3K/Akt signaling pathway for illustrative purposes. All data and specific experimental parameters are representative examples and should be replaced with validated information for any actual imaging agent.

### Introduction

**AV-105** is a novel, hypothetical small molecule fluorescent probe designed for the non-invasive in vivo imaging of Phosphoinositide 3-kinase (PI3K) activity. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. **AV-105** is engineered to be minimally fluorescent in its native state, exhibiting a significant increase in fluorescence upon interaction with activated PI3K, thus enabling the visualization of tumor tissues with high pathway activity. These characteristics make **AV-105** a promising tool for preclinical cancer research, allowing for real-time monitoring of tumor growth and response to therapy.[1][2]

# **Principle of the Assay**

**AV-105** operates as an activatable fluorescent probe. Its mechanism of action is based on a specific binding event with the phosphorylated lipid products of PI3K. Upon intravenous administration, **AV-105** distributes systemically. In tissues with high PI3K activity, the probe



binds to its target, leading to a conformational change that relieves a self-quenching mechanism and initiates a strong fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of PI3K activity in vivo.

## **Hypothetical Signaling Pathway for AV-105 Activation**





Click to download full resolution via product page

Caption: Hypothetical signaling pathway showing AV-105 activation.



## **Quantitative Data Summary**

The following tables summarize hypothetical quantitative data for **AV-105**, which should be determined empirically for any new imaging agent.

# Table 1: Physicochemical and Optical Properties of AV-

**105** 

| <u> 103                                   </u> |                                    |
|------------------------------------------------|------------------------------------|
| Property                                       | Value                              |
| Molecular Weight                               | < 600 Da                           |
| Excitation Wavelength (max)                    | 650 nm                             |
| Emission Wavelength (max)                      | 680 nm                             |
| Quantum Yield (activated)                      | ~0.25                              |
| Solubility                                     | Soluble in DMSO, PBS with <1% DMSO |
| Purity (HPLC)                                  | >98%                               |

# **Table 2: Hypothetical Pharmacokinetic Parameters of**

AV-105 in Mice

| Parameter               | Value                   |
|-------------------------|-------------------------|
| Administration Route    | Intravenous (tail vein) |
| Dose                    | 10 mg/kg                |
| Half-life (t½)          | 2.5 hours               |
| Peak Tumor Accumulation | 6 hours post-injection  |
| Clearance               | Primarily renal         |

# Table 3: Hypothetical Biodistribution of AV-105 in Tumor-Bearing Mice (6h post-injection)



| Organ   | % Injected Dose per Gram (%ID/g) |
|---------|----------------------------------|
| Tumor   | 8.5 ± 1.2                        |
| Blood   | 1.2 ± 0.3                        |
| Liver   | 4.5 ± 0.8                        |
| Spleen  | 2.1 ± 0.5                        |
| Kidneys | 15.2 ± 2.5                       |
| Lungs   | 1.8 ± 0.4                        |
| Muscle  | 0.9 ± 0.2                        |

# **Experimental Protocols**Reagent Preparation

- AV-105 Stock Solution (10 mM):
  - Calculate the required mass of AV-105 for the desired volume.
  - Dissolve the AV-105 powder in anhydrous Dimethyl Sulfoxide (DMSO).
  - Vortex thoroughly until fully dissolved.
  - Store at -20°C, protected from light.
- Dosing Solution (1 mg/mL):
  - Warm the **AV-105** stock solution to room temperature.
  - Dilute the stock solution in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 1 mg/mL. The final DMSO concentration should not exceed 5% to avoid toxicity.
  - Vortex briefly and ensure the solution is clear.
  - Prepare fresh on the day of the experiment.



#### **Animal Models**

- Species: Nude mice (athymic nu/nu) or other appropriate immunocompromised strains.
- Tumor Model: Subcutaneous xenografts of a human cancer cell line with known PI3K pathway activation (e.g., U87-MG glioblastoma).
- Tumor Induction: Inject 1 x 10<sup>6</sup> cells in 100  $\mu$ L of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of each mouse.
- Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³) before imaging.

### **In Vivo Imaging Workflow**

The following diagram outlines the general workflow for an in vivo imaging experiment with **AV-105**.



#### Experimental Workflow for In Vivo Imaging with AV-105



Click to download full resolution via product page

Caption: A typical workflow for in vivo imaging experiments.



## **Detailed Imaging Protocol**

- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - Place the mouse on a heated stage within the imaging system to maintain body temperature.
  - Confirm proper anesthetic depth by checking for a lack of pedal reflex.
- · Baseline Imaging:
  - Acquire a pre-injection (baseline) fluorescence image using the appropriate filter set for AV-105 (e.g., Excitation: 640 nm, Emission: 680 nm).
  - Acquire a photographic image for anatomical reference.
- Administration of AV-105:
  - Administer the prepared AV-105 dosing solution via tail vein injection at a dose of 10 mg/kg.
- Longitudinal Imaging:
  - Acquire fluorescence and photographic images at multiple time points post-injection (e.g., 30 minutes, 1, 3, 6, 12, and 24 hours) to determine the optimal imaging window.
- Data Analysis:
  - Using the imaging system's software, draw Regions of Interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) on each image.
  - Quantify the average radiant efficiency or fluorescence intensity within each ROI.
  - Calculate the tumor-to-background ratio (TBR) at each time point.



## **Ex Vivo Validation (Optional but Recommended)**

- At the final imaging time point, euthanize the mouse.
- Immediately re-image the intact mouse to confirm the in vivo signal.
- Dissect the tumor and major organs (liver, spleen, kidneys, lungs, muscle).
- Arrange the organs in the imaging chamber and acquire a final ex vivo fluorescence image to confirm signal localization.
- Proceed with biodistribution studies or histology to correlate the imaging signal with tissuelevel data.

**Troubleshooting** 

| Issue                       | Possible Cause                                                                                                              | Suggested Solution                                                                                                                                                                                                     |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No or Low Signal in Tumor   | - Incorrect filter set used Inactive compound Low target expression in the tumor model Poor biodistribution.                | - Verify excitation/emission filters Confirm compound activity with an in vitro assay Validate target expression in the tumor model via IHC or Western Blot Perform biodistribution studies.                           |
| High Background Signal      | - Autofluorescence from chow<br>or animal fur Suboptimal<br>imaging window Probe<br>instability or non-specific<br>binding. | - Switch to a low-<br>autofluorescence chow for 1-2<br>weeks prior to imaging<br>Optimize imaging time point;<br>later time points may show<br>better clearance Assess<br>probe stability and specificity in<br>vitro. |
| Signal in Non-Target Organs | - Natural clearance pathway of the probe (e.g., kidneys, liver).                                                            | - This is expected. Compare<br>the signal intensity in the tumor<br>to that in clearance organs to<br>assess specificity.                                                                                              |



## Safety and Handling

- Handle AV-105 in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
- Dispose of all waste materials in accordance with institutional guidelines for chemical waste.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Methods for Molecular In Vivo Optical Imaging PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with AV-105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605694#experimental-design-for-in-vivo-imaging-with-av-105]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com